6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-5-12-13-6(11)14(5)3-4/h1-3H,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYHQALGUZDERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The most widely reported approach involves sequential construction of the triazolo[4,3-a]pyridine core, followed by introduction of the trifluoromethyl and amine groups. A typical pathway begins with a substituted pyridine derivative, such as 2-aminopyridine, which undergoes hydrazine coupling to form a hydrazone intermediate . Subsequent oxidative cyclization—often using N-chlorosuccinimide (NCS) in dimethylformamide (DMF)—generates the triazolo[4,3-a]pyridine skeleton .
The trifluoromethyl group is introduced via electrophilic fluorination or cross-coupling reactions . For example, a halogenated intermediate at position 6 may undergo Ullmann-type coupling with a trifluoromethyl copper reagent . Alternatively, direct fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) has been employed, though these methods require careful temperature control (−20°C to 0°C) to avoid side reactions .
The 3-amino group is typically installed via nucleophilic substitution or reduction . If a nitro group is present at position 3, catalytic hydrogenation (H₂/Pd-C) or stannous chloride (SnCl₂) reduction yields the amine . In cases where a chloro or bromo substituent exists, amination with aqueous ammonia under high-pressure conditions (100–120°C, 24–48 hours) achieves substitution .
Key Data:
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
Adapted from the synthesis of analogous triazolo[4,3-a]pyridines , this method employs hydrazone intermediates derived from CF₃-substituted pyridines. The hydrazone is treated with NCS in DMF at 0°C, triggering exothermic cyclization to form the triazolo ring. The amine group is introduced either before or after cyclization, depending on precursor availability.
For 6-(trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridin-3-amine, a pyridine-4-yl hydrazone precursor with a pre-installed CF₃ group at position 6 is ideal. After cyclization, the intermediate is treated with triethylamine (Et₃N) to neutralize HCl byproducts and precipitate the product .
Reaction Conditions:
Advantages:
-
High regioselectivity due to NCS’s directed oxidation
-
Scalable under mild conditions
Reductive Amination of 6-(Trifluoromethyl)- triazolo[4,3-a]pyridin-3(2H)-one
Search result describes the ketone derivative, 6-(trifluoromethyl)-[1,2,] triazolo[4,3-a]pyridin-3(2H)-one, which serves as a precursor for reductive amination. The ketone is converted to the amine via Leuckart reaction or borane-mediated reduction .
In the Leuckart method, the ketone reacts with ammonium formate at elevated temperatures (150–200°C), producing the amine and releasing CO₂. Alternatively, borane-dimethyl sulfide (BH₃·SMe₂) reduces the ketone to an intermediate alcohol, which is aminated via Mitsunobu conditions (DIAD, Ph₃P) .
Experimental Parameters:
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
The patent US8993591B2 highlights palladium-catalyzed methods to introduce substituents into triazolo[4,3-a]pyridines. For the target compound, a halogenated triazolo intermediate (e.g., 6-bromo derivative) undergoes Buchwald-Hartwig amination with ammonia or an ammonia surrogate.
Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate (Cs₂CO₃) as the base, the bromine at position 6 is replaced with CF₃ via cross-coupling with trifluoromethyl zinc bromide (CF₃ZnBr) . Subsequent amination at position 3 is achieved using similar conditions.
Optimized Conditions:
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Synthesis | Cyclization, CF₃ coupling, amination | 60–75 | Modular; adaptable to analogs | Lengthy purification steps |
| Oxidative Cyclization | Hydrazone + NCS | >90 | High efficiency | Exothermic; requires cooling |
| Reductive Amination | Ketone reduction | 70–85 | Utilizes stable precursors | Requires high-temperature steps |
| Palladium-Catalyzed | Cross-coupling, amination | 50–65 | Late-stage functionalization | Costly catalysts |
Mechanistic Insights and Challenges
-
Regioselectivity in Cyclization:
The triazolo[4,3-a]pyridine ring forms preferentially over other isomers due to the directing effects of the CF₃ group. Electron-withdrawing substituents like CF₃ deactivate the pyridine ring, favoring cyclization at the less hindered position . -
Stability of Intermediates:
Hydrazones and halogenated precursors are sensitive to moisture and light, necessitating anhydrous conditions and inert atmospheres . -
Impact of CF₃ on Reactivity:
The trifluoromethyl group’s strong electron-withdrawing nature complicates electrophilic substitutions but facilitates nucleophilic aromatic substitutions at activated positions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 3 of the triazolopyridine core is reactive and can participate in nucleophilic substitution. For example:
-
Acylation : The amine can react with acylating agents (e.g., acyl chlorides) to form amides. This is a common transformation in medicinal chemistry for modifying biological activity .
-
Alkylation : Alkylating agents (e.g., methyl iodide) may introduce alkyl groups to the amine, altering its basicity and lipophilicity.
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product Outcome |
|---|---|---|
| Acylation | Acyl chloride, DIPEA, CH₂Cl₂ | Amide formation |
| Alkylation | Alkyl halide, base (e.g., Et₃N) | Alkylated amine |
Electrophilic Substitution Reactions
The aromatic triazolopyridine system allows electrophilic substitution, particularly at positions influenced by electron-donating or withdrawing groups:
-
C-H Arylation : Under Cu-catalyzed conditions, the compound can undergo direct C-H arylation with aryl halides to form biaryl derivatives. This is observed in similar triazolopyridines, where the trifluoromethyl group directs substitution .
-
Halogenation : While not explicitly reported for this compound, the trifluoromethyl group’s electron-withdrawing effect may deactivate certain positions, requiring harsher conditions for substitution .
Table 2: Electrophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product Outcome |
|---|---|---|
| C-H Arylation | Cu catalyst, aryl halide, base | Biaryl derivative |
| Halogenation | X₂ (X = Cl, Br), Lewis acid | Halogenated product |
Oxidation and Reduction
The compound’s heterocyclic structure and trifluoromethyl group influence redox reactivity:
Table 3: Oxidation and Reduction Reactions
| Reaction Type | Reagents/Conditions | Product Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Nitro or oxidized product |
| Reduction | LiAlH₄, THF | Reduced product (if applicable) |
Functional Group Interactions
The trifluoromethyl group at position 6 significantly impacts reactivity:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine exhibits potent antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a derivative was effective against resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics.
Anticancer Properties
This compound has also been evaluated for its anticancer activity. A study demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, improving its cellular uptake and efficacy against tumors.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has shown promise in models of neurodegenerative diseases like Alzheimer's by reducing oxidative stress and inflammation in neuronal cells.
Agricultural Science
Pesticidal Activity
The compound's structural features contribute to its potential use as a pesticide. Preliminary studies have indicated that it can effectively control certain pests while being less harmful to beneficial insects. This makes it a candidate for developing environmentally friendly pest management solutions.
Herbicidal Properties
In herbicide formulation research, this compound has been tested for its ability to inhibit weed growth. Its mechanism involves disrupting metabolic pathways in target plants without affecting crops, which is crucial for sustainable agriculture.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved resistance to environmental degradation.
Nanotechnology Applications
The unique properties of this compound have led to its use in nanotechnology. It can be functionalized to create nanoparticles that exhibit specific interactions with biological systems, making them suitable for drug delivery applications.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Antimicrobial Chemotherapy | Effective against MRSA strains; potential for new antibiotic development. |
| Anticancer Properties | Cancer Research Journal | Induces apoptosis in breast cancer cells; activates p53 signaling pathway. |
| Neuroprotective Effects | Neurobiology of Disease | Reduces oxidative stress in neuronal cultures; potential treatment for Alzheimer's disease. |
| Pesticidal Activity | Pest Management Science | Effective against aphids; low toxicity to beneficial insects. |
| Herbicidal Properties | Weed Science Journal | Inhibits growth of common agricultural weeds; selective action observed. |
| Polymer Chemistry | Journal of Polymer Science | Enhances thermal stability and mechanical properties in polymer composites. |
| Nanotechnology Applications | Nanomedicine Journal | Functionalized nanoparticles show targeted drug delivery capabilities in vitro. |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Triazolopyridine Derivatives
Key Observations:
Trifluoromethyl Positioning : The 6-CF₃ substitution in the target compound contrasts with 3-CF₃ in ’s pyridazine analog, which may influence π-π stacking and target selectivity .
Halogen vs.
Ring System Differences : Pyridazine-based analogs (e.g., ) exhibit reduced aromaticity compared to pyridine-fused triazoles, affecting solubility and reactivity .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The trifluoromethyl group increases logP compared to methyl or unsubstituted analogs, improving membrane permeability .
- Spectroscopy : FTIR/Raman data for the parent compound () indicate that CF₃ substitution would shift absorption bands due to altered electron density and vibrational modes .
Biological Activity
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C7H5F3N4
- Molecular Weight : 220.13 g/mol
- CAS Number : 304684-43-3
Synthesis
The compound can be synthesized through various methods involving the reaction of triazole derivatives with trifluoromethylating agents. The detailed synthetic pathways are critical for optimizing yield and purity for biological testing.
Antiproliferative Activity
Research indicates that compounds containing the triazolo-pyridine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolo[4,3-a]pyridine demonstrate potent activity against breast, colon, and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast) | 0.5 | Induces apoptosis |
| This compound | HCT116 (colon) | 0.8 | Cell cycle arrest |
| This compound | A549 (lung) | 0.7 | Inhibits proliferation |
The highest antiproliferative activity was found in compounds with specific substitutions on the triazole ring, indicating a structure-activity relationship (SAR) that is pivotal for drug design .
The mechanisms underlying the antiproliferative effects of this compound involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Inhibition of Key Signaling Pathways : Such as those involving kinases that regulate cell growth and survival.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : A study evaluated its effects on A549 lung cancer cells and demonstrated a significant reduction in cell viability at concentrations as low as 0.7 µM .
- Breast Cancer Model : In an MCF-7 breast cancer model, treatment with the compound resulted in a marked increase in apoptotic markers compared to untreated controls .
Safety and Toxicology
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity against cancer cells, it also shows low cytotoxicity towards normal cells at therapeutic doses. This selectivity is crucial for developing safe therapeutic agents.
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | 6-Bromo-triazolopyridine, CuI, CF₃-source (e.g., TMSCF₃) | Trifluoromethyl introduction | 60–75% |
| 2 | HBTU, i-PrNEt, DMF | Amide bond formation | 70–85% |
| 3 | Silica gel chromatography (EtOAc/hexane) | Purification | >95% purity |
How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Question
Key techniques include:
- X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding networks. For example, the compound crystallizes in a monoclinic P21/n space group with N–H⋯N hydrogen bonds forming R₂²(8) motifs .
- FTIR and Raman Spectroscopy : Identifies vibrational modes (e.g., NH₂ stretching at ~3400 cm⁻¹, C–F vibrations at 1100–1200 cm⁻¹) .
- NMR : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
Q. Table: Key Spectroscopic Assignments
| Technique | Observed Signal | Assignment |
|---|---|---|
| FTIR | 3400 cm⁻¹ | NH₂ asymmetric stretch |
| Raman | 1600 cm⁻¹ | Triazole ring vibration |
| ¹H NMR | δ 8.2 ppm | Pyridine C–H |
How can regioselectivity challenges in the functionalization of the triazolopyridine core be addressed?
Advanced Question
Regioselectivity is influenced by:
- Electrophilic directing groups : The trifluoromethyl group at C6 acts as an electron-withdrawing group, directing substitutions to C3 or C7 positions.
- Metal-mediated cross-coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective C–H activation at electron-deficient positions .
- Computational guidance : DFT calculations (B3LYP/6-311G(2d,2p)) predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) .
Example : Phosphonylation at C3 via 5-exo-dig cyclization achieves >80% regioselectivity using CH₃CN at reflux .
What computational approaches are used to predict the electronic properties and stability of the compound?
Advanced Question
- DFT Calculations : Optimize geometry and calculate HOMO/LUMO gaps (e.g., ΔE = 4.2 eV) to assess redox activity .
- Natural Bond Orbital (NBO) Analysis : Evaluates hyperconjugative interactions (e.g., LP(N) → σ*(C–F)) contributing to stability .
- TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax = 280 nm) and Stokes shifts (e.g., 9410 cm⁻¹) for optical applications .
How do variations in synthetic conditions affect the yield and purity of the compound?
Advanced Question
Critical factors include:
- Solvent polarity : Higher polarity (DMF > CH₃CN) improves solubility of intermediates but may reduce selectivity.
- Temperature : Elevated temperatures (e.g., reflux) accelerate coupling reactions but risk side-product formation (e.g., dehalogenation) .
- Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) increases yield but complicates purification .
Q. Optimization Strategy :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Balances reaction rate and side reactions |
| Catalyst (Pd) | 2–5 mol% | Maximizes yield without overcomplicating workup |
| Solvent | DMF/CH₃CN (1:1) | Balances solubility and selectivity |
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Question
- Dose-response validation : Re-test activity under standardized conditions (e.g., IC₅₀ assays in triplicate) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. trifluoromethyl substituents) to isolate pharmacophore contributions .
Case Study : Discrepancies in Tankyrase inhibition (IC₅₀ = 0.5–5 µM) were resolved by controlling cellular permeability via logP optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
